molecular formula C7H4Cl2O5S B1455691 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid CAS No. 1201663-81-1

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Cat. No. B1455691
M. Wt: 271.07 g/mol
InChI Key: AWRFXYMSFNUBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid (CCH) is a chlorinated aromatic acid that has a broad range of applications in both scientific research and industrial processes. CCH is a versatile compound that can be used as a reagent in a variety of reactions, as a catalyst in reactions involving the formation of polymers or as a substrate for enzyme-catalyzed reactions. In addition, CCH has been used in the production of pharmaceuticals and other chemicals, as well as in the development of new materials. CCH has also been used in the development of novel catalysts and in the synthesis of new compounds.

Scientific Research Applications

Synthesis of Antimicrobial Compounds

The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in creating antimicrobial 3-quinolinecarboxylic acid drugs, highlights the utility of chlorohydroxybenzoic acids in developing new pharmaceuticals. The process involves several steps including nitration, esterification, and hydrolysis, demonstrating the compound's versatility in organic synthesis (Zhang et al., 2020).

Antibiotic Biosynthesis

In the field of antibiotic biosynthesis, chlorinated analogs of 3-amino-5-hydroxybenzoic acid, a compound structurally similar to 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid, have been synthesized for studies related to several important classes of antibiotics (Becker, 1984).

Pharmaceutical Research

3-Chloro-5-hydroxybenzoic acid has been identified as a selective GPR81 agonist with potential antilipolytic effects in vivo, especially in obesity models. This discovery underscores the compound's significance in pharmaceutical research, particularly in metabolic disorders (Dvorak et al., 2012).

Environmental and Chemical Applications

The study of chlorobenzoic acids, including compounds similar to 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid, has revealed their potential in environmental applications. For example, photodecomposition studies have shown how these compounds can degrade under certain conditions, which is important for environmental remediation and understanding the behavior of these compounds in nature (Crosby & Leitis, 1969).

properties

IUPAC Name

3-chloro-5-chlorosulfonyl-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O5S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRFXYMSFNUBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Synthesis routes and methods

Procedure details

To a flask charged with chlorosulfonic acid (13.9 mL, 209.0 mmol) was added 3-chloro-4-hydroxybenzoic acid (6.0 g, 34.8 mmol) portionwise over ten minutes. The mixture was then heated for 2 h at 65° C. under a nitrogen atmosphere. After cooling the mixture to room temperature, the reaction mixture was carefully poured over crushed ice with vigorous stirring, and extracted with Et2O until no further product remained in the aqueous layer. The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated in vacuo to afford 3-chloro-5-(chlorosulfonyl)-4-hydroxy-benzoic acid as a white solid (7.0 g, 74%) which was used without further purification.
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zang, L Tai, Y Hu, Y Wang, H Sun… - Journal of Chemical …, 2022 - ACS Publications
ATP citrate lyase (ACLY) is an important metabolic enzyme involved in the synthesis of fatty acid and cholesterol. The inhibition of ACLY is considered as a promising therapeutic …
Number of citations: 4 pubs.acs.org

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